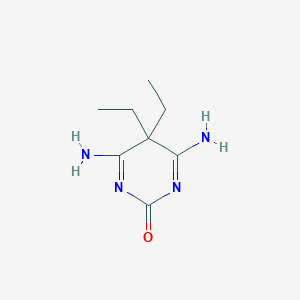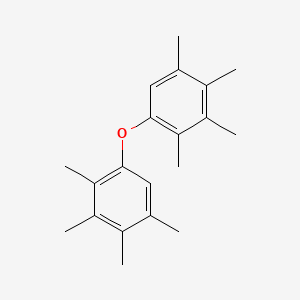
1,1'-Oxybis(2,3,4,5-tetramethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is an organic compound with the molecular formula C20H26O It is a derivative of tetramethylbenzene, where two tetramethylbenzene units are connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can be synthesized through the reaction of 2,3,4,5-tetramethylphenol with a suitable dehydrating agent. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) involves its interaction with molecular targets through its aromatic rings and ether linkage. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetramethylbenzene (Prehnitene)
- 1,2,3,5-Tetramethylbenzene (Isodurene)
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is unique due to the presence of the ether linkage connecting two tetramethylbenzene units This structural feature imparts different chemical and physical properties compared to its isomers
Propriétés
Numéro CAS |
62787-19-3 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-5-(2,3,4,5-tetramethylphenoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-11-9-19(17(7)15(5)13(11)3)21-20-10-12(2)14(4)16(6)18(20)8/h9-10H,1-8H3 |
Clé InChI |
JCOUALARZIOEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)OC2=C(C(=C(C(=C2)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


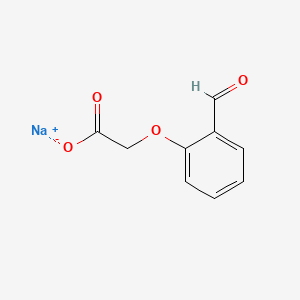
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
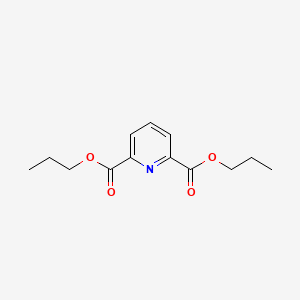
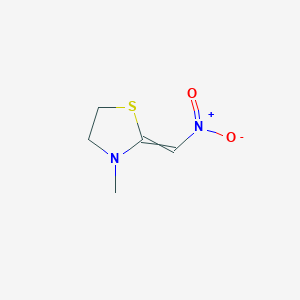
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
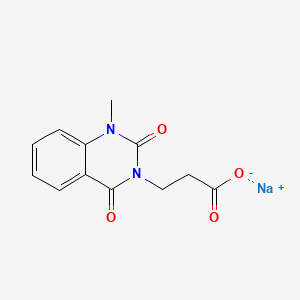

![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)

![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


